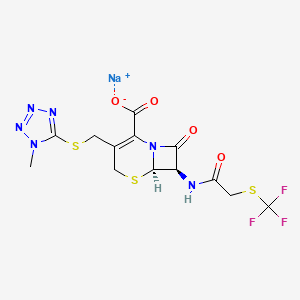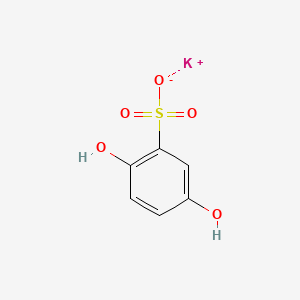
2,5-Dihidroxi benceno sulfonato de potasio
Descripción general
Descripción
Potassium 2,5-dihydroxybenzenesulfonate, also known as Potassium 2,5-dihydroxybenzenesulfonate, is a useful research compound. Its molecular formula is C6H6KO5S and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium 2,5-dihydroxybenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium 2,5-dihydroxybenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2,5-dihydroxybenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivo Bioquímico
El 2,5-Dihidroxi benceno sulfonato de potasio se utiliza como reactivo bioquímico . Los reactivos bioquímicos son sustancias que se utilizan en la investigación y el análisis bioquímicos. Desempeñan un papel crucial en los experimentos biológicos y en el desarrollo de nuevos fármacos y terapias.
Síntesis de Copolímeros de Sulfonato de Poliarileno Éter Nitrilo
Este compuesto se emplea en la síntesis y propiedades de los copolímeros de sulfonato de poliarileno éter nitrilo . Estos copolímeros son conocidos por su alta estabilidad térmica, lo que los hace adecuados para su uso en diversas aplicaciones industriales.
Membranas de Intercambio Protónico (PEM)
Los copolímeros de sulfonato de poliarileno éter nitrilo sintetizados utilizando this compound se pueden utilizar en Membranas de Intercambio Protónico (PEM) . Las PEM se utilizan comúnmente en pilas de combustible y otros dispositivos electroquímicos.
Cromatografía Líquida de Alta Eficiencia (HPLC)
El this compound se puede utilizar en Cromatografía Líquida de Alta Eficiencia (HPLC) . La HPLC es una técnica de la química analítica que se utiliza para separar, identificar y cuantificar cada componente de una mezcla.
Compuesto Orgánico para la Investigación en Ciencias de la Vida
Este compuesto se puede utilizar como un compuesto orgánico para la investigación relacionada con las ciencias de la vida . Los compuestos orgánicos se utilizan ampliamente en la investigación en ciencias de la vida para diversos fines, incluido el estudio de los procesos biológicos y el desarrollo de nuevas estrategias terapéuticas.
Fabricación Industrial
Debido a sus propiedades, el this compound se puede utilizar en varios procesos de fabricación industrial . Sus aplicaciones específicas en este campo dependerían de los requisitos del proceso en particular.
Safety and Hazards
Potassium 2,5-dihydroxybenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 2,5-dihydroxybenzenesulfonate involves the reaction between 2,5-dihydroxybenzenesulfonic acid and potassium hydroxide.", "Starting Materials": ["2,5-dihydroxybenzenesulfonic acid", "potassium hydroxide"], "Reaction": [ "Step 1: Dissolve 2,5-dihydroxybenzenesulfonic acid in water", "Step 2: Add potassium hydroxide to the solution", "Step 3: Heat the mixture to 50-60°C and stir for 1 hour", "Step 4: Cool the mixture and filter the precipitate", "Step 5: Wash the precipitate with water and dry it to obtain Potassium 2,5-dihydroxybenzenesulfonate" ] } | |
Número CAS |
21799-87-1 |
Fórmula molecular |
C6H6KO5S |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
potassium;2,5-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |
Clave InChI |
WHUCYROEYGJKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |
SMILES canónico |
C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K] |
| 21799-87-1 | |
Descripción física |
DryPowde |
Pictogramas |
Irritant |
Números CAS relacionados |
20123-80-2 (Parent) |
Sinónimos |
potassium dobesilate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

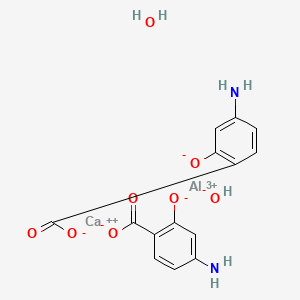
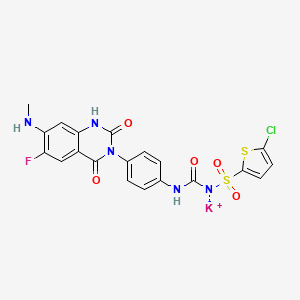

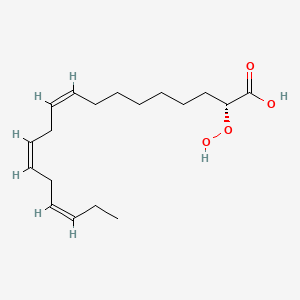

![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)


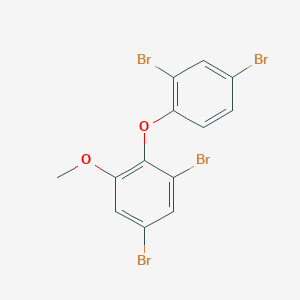
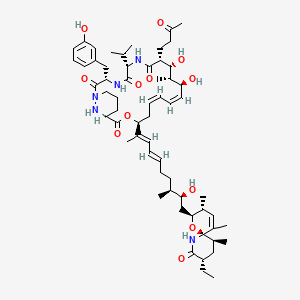
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

